molecular formula C8H7BrO2S B8612427 3-(4-Bromothiophen-2-yl)but-2-enoic acid CAS No. 832697-55-9

3-(4-Bromothiophen-2-yl)but-2-enoic acid

Cat. No.: B8612427
CAS No.: 832697-55-9
M. Wt: 247.11 g/mol
InChI Key: XHDYXLVHDWDZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromothiophen-2-yl)but-2-enoic acid is a useful research compound. Its molecular formula is C8H7BrO2S and its molecular weight is 247.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

832697-55-9

Molecular Formula

C8H7BrO2S

Molecular Weight

247.11 g/mol

IUPAC Name

3-(4-bromothiophen-2-yl)but-2-enoic acid

InChI

InChI=1S/C8H7BrO2S/c1-5(2-8(10)11)7-3-6(9)4-12-7/h2-4H,1H3,(H,10,11)

InChI Key

XHDYXLVHDWDZFZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)C1=CC(=CS1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl (diethoxyphosphino)acetate (34 mL, 171 mmol) in THF (35 mL) was added dropwise via addition funnel, over 20 minutes, to a 0° C. suspension of NaH (6.9 g, 60% oil dispersion, 172 mmol) in THF (200 mL). The resulting mixture was stirred at 0° C. for 30 minutes, then treated with a solution of 1-(4-bromo-2-thienyl)ethanone (23.6 g, 115 mmol) in THF (75 mL). The reaction was warmed to room temperature, stirred for 4 hours, quenched with water, neutralized with 2N HCl, and extracted three times with ethyl acetate. The combined extracts were washed with brine, dried (Na2SO4), filtered, and concentrated. The concentrate was dissolved in ethanol (350 mL) and THF (190 mL), treated with 2N LiOH (115 mL), stirred overnight at room temperature, and concentrated. The remaining aqueous solution was washed with diethyl ether, acidified with 2N HCl, and filtered. The filter cake was washed with water and dried to provide 22.38 g (79% yield) of the desired product as a mixture of E and Z isomers. MS (ESI(+)) m/e 244.7, 246.7 (M+H)+.
Quantity
34 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
23.6 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three
Yield
79%

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